REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[CH3:6]O.C=O.[H][H].[CH3:12][C:13]([CH2:15][CH3:16])=O>[Pd]>[CH3:6][N:1]([CH:13]([CH2:15][CH3:16])[CH3:12])[CH2:2][C:3]([OH:5])=[O:4]
|
Name
|
|
Quantity
|
338 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
CC(=O)CC
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated between 105°-115° C
|
Type
|
TEMPERATURE
|
Details
|
Pressure was maintained between 63.3 and 77.3 kg/cm2
|
Type
|
CUSTOM
|
Details
|
after about two hours 63.3 kg/cm2 hydrogen was consumed
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was cooled
|
Type
|
TEMPERATURE
|
Details
|
The vessel was heated
|
Type
|
CUSTOM
|
Details
|
75.2 kg/cm2 of hydrogen was consumed within 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
a maximum temperature of 123° C.
|
Name
|
|
Type
|
|
Smiles
|
CN(CC(=O)O)C(C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |